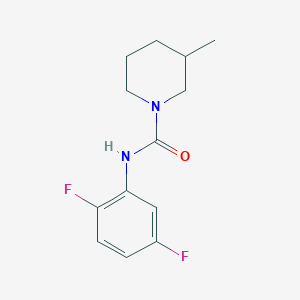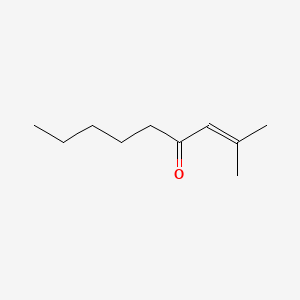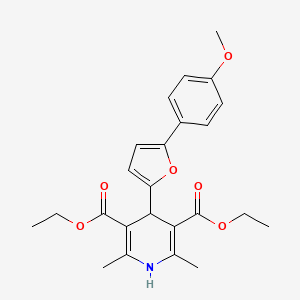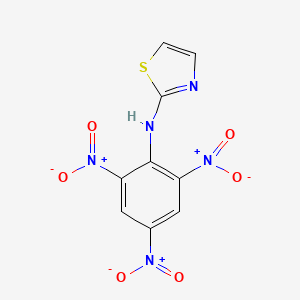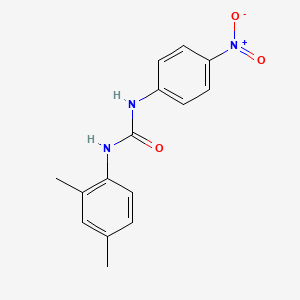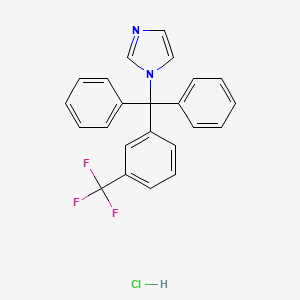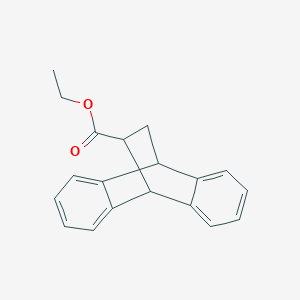
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate: is an organic compound with the molecular formula C19H18O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group at the 11th position of the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate typically involves the reaction of anthracene with ethyl acrylate under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, anthracene and ethyl acrylate are mixed in a suitable solvent such as xylene and irradiated with microwaves. The reaction is typically carried out at a power of 1000 W for 6-8 minutes, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and advanced microwave technology can facilitate the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
- Trans-α,α,α′,α′-tetra (p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
Comparison: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its ethyl ester group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the dimethyl derivative has two ester groups, which can affect its solubility and reactivity. The tetraphenyl derivatives have bulky substituents that can influence their interactions with other molecules and their use in host-guest chemistry .
Propriétés
Formule moléculaire |
C19H18O2 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
ethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-2-21-19(20)17-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10,16-18H,2,11H2,1H3 |
Clé InChI |
AIEQMWJRXXBTLB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



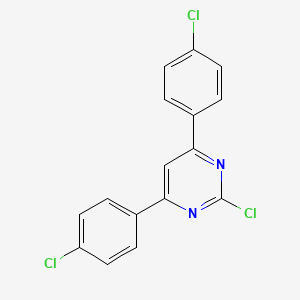

![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
